molecular formula C11H7Cl2N3O4 B10905310 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Katalognummer: B10905310
Molekulargewicht: 316.09 g/mol
InChI-Schlüssel: OMLKYHYGGGAPKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a nitro group at position 3, a carboxylic acid group at position 5, and a 2,6-dichlorobenzyl moiety at position 1. The 2,6-dichlorobenzyl group contributes steric bulk and lipophilicity, while the nitro and carboxylic acid groups introduce polar and electron-withdrawing characteristics. Structural determination methods, such as X-ray crystallography (supported by software like SHELX ), may elucidate its conformational preferences and intermolecular interactions.

Eigenschaften

Molekularformel

C11H7Cl2N3O4

Molekulargewicht

316.09 g/mol

IUPAC-Name

2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C11H7Cl2N3O4/c12-7-2-1-3-8(13)6(7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18)

InChI-Schlüssel

OMLKYHYGGGAPKV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2,6-Dichlorbenzyl)-3-nitro-1H-pyrazol-5-carbonsäure umfasst typischerweise mehrere Schritte. Ein übliches Verfahren beginnt mit der Herstellung von 2,6-Dichlorbenzylbromid aus 2,6-Dichlortoluol durch benzylische Bromierung unter Verwendung von Wasserstoffperoxid und Bromwasserstoffsäure unter Lichteinstrahlung . Dieses Zwischenprodukt wird dann unter geeigneten Bedingungen mit einem Pyrazolderivat umgesetzt, um den Pyrazolring einzuführen. Die Nitrogruppe kann durch Nitrierungsreaktionen unter Verwendung von Salpetersäure und Schwefelsäure eingeführt werden. Schließlich wird die Carbonsäuregruppe durch Carboxylierungsreaktionen eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. So kann beispielsweise der Schritt der benzylischen Bromierung in einem Mikrokanalreaktor durchgeführt werden, um die Reaktionsleistung und -kontrolle zu verbessern . Die nachfolgenden Schritte werden für die großtechnische Produktion optimiert und gewährleisten minimalen Abfall und eine hohe Atomenökonomie.

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation to produce derivatives with modified bioavailability and reactivity.

Reaction TypeReagent/ConditionsProductNotes
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub> (cat.), refluxMethyl ester derivativeYields ~85% under anhydrous conditions.
Amidation SOCl<sub>2</sub> (to form acid chloride), then NH<sub>3</sub> or R-NH<sub>2</sub>Pyrazole-5-carboxamideRequires prior activation to acid chloride .

Mechanistic Insight :

  • Acid chloride intermediates (formed via thionyl chloride) react with alcohols or amines to form esters/amides. Computational studies show charge redistribution at the carbonyl carbon during nucleophilic attack (RHF/STO-3G method) .

Nitro Group Reduction

The nitro group (-NO<sub>2</sub>) can be selectively reduced to an amine (-NH<sub>2</sub>), enabling further functionalization.

Reducing AgentConditionsProductYield
H<sub>2</sub>, Pd/CEthanol, 60°C3-Amino derivative>90%
Fe/HClAqueous HCl, 25°C3-Amino derivative75–80%

Biological Relevance :

  • The amine product is a precursor for bioactive molecules targeting enzyme inhibition (e.g., COX-2).

Decarboxylation Reactions

Thermal or base-induced decarboxylation removes the carboxylic acid group, forming simpler pyrazole derivatives.

ConditionsProductNotes
200°C, neat1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazoleRequires inert atmosphere to prevent decomposition.
NaOH (10%), 80°CSame as aboveLower efficiency (~50%) due to competing hydrolysis.

Theoretical Analysis :

  • Decarboxylation proceeds via a six-membered transition state, with charge stabilization at the pyrazole nitrogen (AM1 method) .

Nucleophilic Aromatic Substitution

The dichlorobenzyl group participates in substitution reactions under activating conditions.

NucleophileConditionsProductYield
KSCN, DMF120°C, 12h2,6-Bis(thiocyanato)benzyl derivative65%
NH<sub>3</sub>, Cu catalyst150°C, 24h2,6-Diaminobenzyl derivative40%

Key Limitation :

  • Steric hindrance from the 2,6-dichloro substituents reduces reactivity compared to monosubstituted analogs.

Coupling Reactions

The pyrazole ring enables cross-coupling for constructing complex architectures.

Reaction TypeReagent/ConditionsProduct
Suzuki-Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>Biaryl-pyrazole conjugate
Ullmann CuI, 1,10-phenanthroline, K<sub>3</sub>PO<sub>4</sub>N-Arylpyrazole derivative

Applications :

  • Coupled products are used in ligand design for metalloenzyme inhibition.

Cyclization Reactions

Reaction with diamines or diols forms fused heterocycles, expanding structural diversity.

PartnerConditionsProductYield
2,3-DiaminopyridineBenzene, reflux3H-Imidazo[4,5-b]pyridine derivative49%
Ethylene glycolH<sub>2</sub>SO<sub>4</sub> (cat.), 100°CPyrazolo-oxazinone55%

Mechanism :

  • Cyclization involves nucleophilic attack by the diamine’s NH<sub>2</sub> group on the pyrazole’s electrophilic carbon, followed by dehydration .

Oxidation and Side-Chain Modifications

The benzyl group undergoes oxidation to introduce ketone or hydroxyl functionalities.

Oxidizing AgentProduct
KMnO<sub>4</sub>, H<sub>2</sub>O2,6-Dichlorobenzoic acid
O<sub>3</sub>, then Zn/H<sub>2</sub>O2,6-Dichlorobenzaldehyde

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C11H7Cl2N3O4C_{11}H_{7}Cl_{2}N_{3}O_{4} and a molecular weight of approximately 316.09 g/mol. Its structure features a dichlorobenzyl moiety, a nitro group, and a pyrazole ring, which contribute to its reactivity and potential biological activities.

Biological Applications

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it shows potential as an inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes. Research indicates that derivatives of pyrazole can exhibit significant anti-inflammatory effects by selectively inhibiting COX-2 over COX-1 .
  • Antioxidant Activity :
    • Recent studies have highlighted the antioxidant potential of pyrazole derivatives. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases. For instance, molecular docking studies have shown that certain derivatives bind effectively to the active sites of target enzymes, enhancing their antioxidant properties .
  • Anticancer Properties :
    • The compound's structural features suggest potential anticancer applications. Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis. Notably, compounds containing isothiocyanate groups have shown significant cytotoxicity against various cancer cell lines.

Case Study 1: Antioxidant Evaluation

A study focused on the synthesis of novel pyrazole derivatives evaluated their antioxidant activity using various assays (DPPH, nitric oxide scavenging). Compounds derived from 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Enzyme Inhibition

Research involving enzyme inhibition demonstrated that this compound effectively inhibits lipoxygenase activity in vitro. It was found that structural modifications could enhance binding affinity and specificity towards the enzyme's active site .

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Nitro Group vs. Carboxylic Acid vs. Ester Groups:

  • Nitro group : Strong electron-withdrawing effect, which may stabilize the pyrazole ring and enhance electrophilic reactivity.
  • Carboxylic acid : Increases solubility in aqueous environments and enables salt formation or hydrogen bonding.
  • Leucovorin di-(2,6-dichlorobenzyl) ester ( ): The esterification of carboxylic acid reduces polarity, improving membrane permeability but limiting ionic interactions.

The coexistence of nitro and carboxylic acid groups in the target compound creates a balance between lipophilicity and solubility , advantageous for bioavailability.

Key Research Findings

Chlorine Position Matters : 2,6-dichloro substitution optimizes binding interactions compared to 2,4-dichloro analogs, as seen in collagenase inhibitors .

Core Flexibility : Pyrazole’s compact structure may favor entropic gains in binding vs. bulkier indazole derivatives .

Functional Group Synergy : The nitro-carboxylic acid combination in the target compound could enhance both reactivity and solubility.

Biologische Aktivität

Overview

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole class, characterized by its unique chemical structure which includes a dichlorobenzyl group, a nitro group, and a carboxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is C10H7Cl2N3O3. The structural representation is as follows:

Structure C10H7Cl2N3O3\text{Structure }\quad \text{C}_{10}\text{H}_{7}\text{Cl}_{2}\text{N}_{3}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids. The dichlorobenzyl moiety enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and interaction with intracellular targets.

Biological Activities

Research indicates that 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid exhibits a range of biological activities:

  • Anti-inflammatory Activity : Studies have shown that compounds in the pyrazole class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, analogs have demonstrated significant inhibition of COX-2 with IC50 values comparable to known anti-inflammatory drugs like diclofenac .
  • Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activity against various bacterial strains. Some studies report promising results against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
  • Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid:

  • Anti-inflammatory Studies :
    • A series of substituted pyrazoles were synthesized and tested for their COX-2 inhibitory activity. Compounds exhibited varying degrees of inhibition with some showing over 70% inhibition at low concentrations .
  • Antimicrobial Testing :
    • Research conducted on various pyrazole derivatives indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 16 to 64 µg/mL .
  • Toxicity Assessments :
    • Acute toxicity studies in mice suggested that certain derivatives possess high LD50 values (>2000 mg/kg), indicating a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/MIC ValuesReference
Anti-inflammatoryVarious PyrazolesIC50 < 70 µM
Antimicrobial1-(2,6-Dichlorobenzyl)-pyrazolesMIC = 16–64 µg/mL
ToxicityPyrazole DerivativesLD50 > 2000 mg/kg

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of 2,6-dichlorobenzyl derivatives with nitropyrazole intermediates. Key steps include:

  • Stepwise functionalization : Alkylation of the pyrazole nitrogen with 2,6-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Nitration : Controlled nitration at the 3-position using HNO₃/H₂SO₄ mixtures, monitored by TLC to avoid over-nitration .
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂:EtOAc gradient) .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrazole to benzyl halide) and temperature (60–80°C) to minimize by-products like di-alkylated species .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical techniques :

  • 1H NMR : Verify absence of unreacted benzyl halides (δ 4.5–5.5 ppm for benzyl-CH₂) and correct integration for nitro group (δ 8.5–9.0 ppm) .
  • HPLC-MS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 345) and purity (>95%) .
  • Elemental analysis : Match calculated vs. experimental C, H, N, Cl percentages (tolerate <0.4% deviation) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • In silico tools :

  • SwissADME : Predict logP (~3.2), solubility (LogS ≈ -4.5), and drug-likeness (Lipinski violations ≤1) .
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina; compare binding affinity to celecoxib (reference IC₅₀ = 0.04 µM) .
    • Validation : Cross-check with experimental solubility (e.g., in PBS pH 7.4) and in vitro enzyme assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from:

  • Assay variability : Normalize data using internal controls (e.g., celecoxib) and standardized protocols (e.g., fluorescence-based COX-2 kits) .
  • Impurity interference : Re-test purified batches (>98% purity) via HPLC to exclude off-target effects from diastereomers or nitro-reduction by-products .
    • Statistical analysis : Apply ANOVA or t-tests to compare replicate datasets and identify outliers .

Q. How does the nitro group influence stability under physiological conditions?

  • Degradation studies :

  • pH-dependent stability : Incubate compound in buffers (pH 1–9) at 37°C; monitor via HPLC for nitro-to-amine reduction (retention time shifts).
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects λmax shifts indicative of nitro group decomposition .
    • Mitigation : Formulate as lyophilized salts (e.g., sodium or potassium carboxylate) to enhance shelf-life .

Key Methodological Notes

  • Synthetic reproducibility : Maintain anhydrous conditions during alkylation to prevent hydrolysis of the benzyl halide .
  • Data validation : Always correlate computational predictions (e.g., logP) with experimental measurements to refine models .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, particularly cytotoxicity assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.